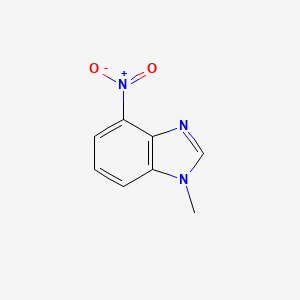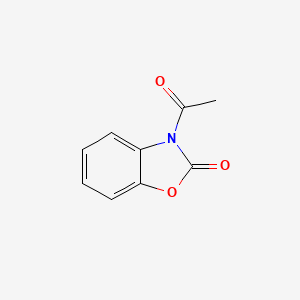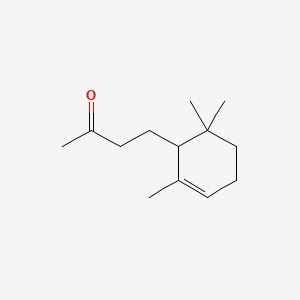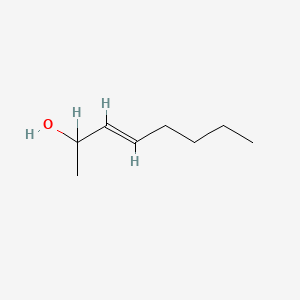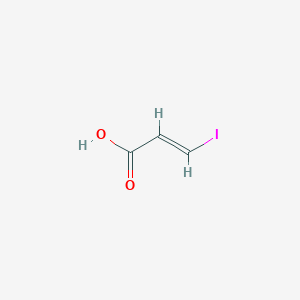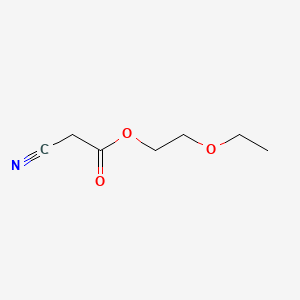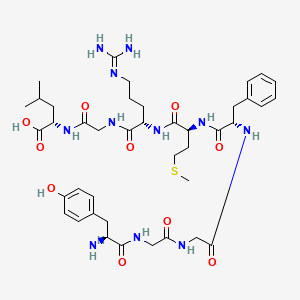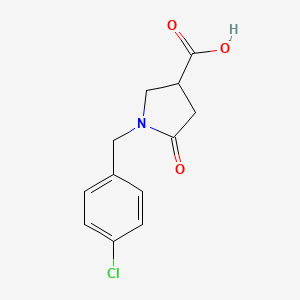
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid
Übersicht
Beschreibung
“1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid” is an organic compound that likely contains a pyrrolidine ring, a carboxylic acid group, and a 4-chlorobenzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The 4-chlorobenzyl group could potentially be introduced through a nucleophilic substitution reaction .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, the carboxylic acid group could potentially be reduced to an alcohol or converted into an ester .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. These might include determining its melting point, solubility in various solvents, and its spectroscopic properties .
Wissenschaftliche Forschungsanwendungen
Molecular Complexation and Interactions
One study highlights the complexation behavior of molecular tweezers with active site carboxylic acids and their effects on nucleotide bases. This research demonstrates the nuanced role of the microenvironment around carboxylic acid groups in molecular interactions, significantly altering complexation behavior compared to simpler carboxylic acids. The study found that the association constants for the complexation of these molecular tweezers with nucleotide bases are considerably higher than those for simple carboxylic acids, indicating a specific and strong interaction capability that could be leveraged in molecular recognition and sensor applications (Zimmerman et al., 1991).
Synthesis and Biological Activity Prediction
Another aspect of research into this compound involves the synthesis of novel bicyclic systems, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. This study not only adds to the chemical synthesis literature but also presents a prediction of the biological activity of the synthesized compounds, opening avenues for the development of new pharmaceuticals and research tools (Kharchenko et al., 2008).
Antioxidant Activity Studies
The antioxidant properties of novel derivatives of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid were explored in one study. This research identified compounds with potent antioxidant activity, some of which showed higher effectiveness than well-known antioxidants like ascorbic acid. This finding suggests potential applications in the development of new antioxidant agents for therapeutic or nutritional use (Tumosienė et al., 2019).
Functionalization and Catalysis Research
Research into carboxylic acids also delves into their role as activating groups in catalytic reactions. For instance, α,β-unsaturated carboxylic acids have been used in Rh(III)-catalyzed decarboxylative coupling reactions, where the carboxylic acid group acts as a traceless activator. This study contributes to the field of catalysis, showcasing the versatility of carboxylic acids in promoting regioselective synthesis of pyridines, which are valuable in various chemical syntheses and pharmaceutical applications (Neely & Rovis, 2014).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c13-10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZRKETZXNMRCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372299 | |
| Record name | 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
96449-92-2 | |
| Record name | 1-[(4-Chlorophenyl)methyl]-5-oxo-3-pyrrolidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96449-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-chlorobenzyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



